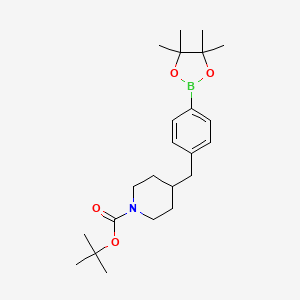
N-(terc-butoxicarbonil)-3-nitrofenilalaninato de etilo
Descripción general
Descripción
The compound is a derivative of phenylalanine, which is an essential amino acid. The “N-(tert-butoxycarbonyl)” part suggests that the amino group of phenylalanine is protected by a tert-butoxycarbonyl (Boc) group . The “3-nitro” indicates a nitro group (-NO2) attached to the phenyl ring . The “ethyl ester” at the end suggests that the carboxylic acid group of phenylalanine has been converted into an ethyl ester .
Chemical Reactions Analysis
Boc-protected compounds are typically deprotected using strong acids like trifluoroacetic acid . The nitro group can be reduced to an amino group using various reducing agents .
Aplicaciones Científicas De Investigación
Desprotección del grupo N-terc-butoxicarbonil (N-Boc)
El grupo N-Boc es un grupo protector común en la síntesis orgánica para la protección de grupos amino. El N-(terc-butoxicarbonil)-3-nitrofenilalaninato de etilo, como un compuesto que contiene el grupo N-Boc, se puede utilizar en la investigación relacionada con la desprotección del grupo N-Boc. Se ha informado un método suave para la desprotección selectiva del grupo N-Boc de un conjunto diverso de compuestos estructuralmente, que utiliza cloruro de oxalilo en metanol .
Síntesis de nuevos derivados de aminoácidos
El this compound podría utilizarse potencialmente en la síntesis de nuevos derivados de aminoácidos. Por ejemplo, el ácido N2-terc-butoxicarbonil-N5-[N-(9-fluorenilmetoxicarbonil)-2-aminoetil]-(S)-2,5-diaminopentanoico se ha sintetizado mediante la reacción de ácido N2-terc-butoxicarbonil-L-2,5-diaminopentanoico (Boc-L-ornitina) y N-Fmoc-2-aminoacetaldehído (N-Fmoc-glicinal) en presencia de cianoborohidruro de sodio en metanol .
Investigación en química medicinal
El grupo N-Boc se utiliza a menudo en la síntesis de compuestos con actividad medicinal. Por ejemplo, se aplicó un procedimiento suave para la desprotección del grupo N-Boc a un compuesto híbrido con actividad medicinal FC1, que es un nuevo inhibidor dual de IDO1 y DNA Pol gamma .
Investigación en bioquímica
La ornitina, un aminoácido no proteico, desempeña un papel importante en el metabolismo del amoníaco a través del ciclo de la urea. El this compound, como derivado de la ornitina, podría utilizarse potencialmente en la investigación bioquímica relacionada con el ciclo de la urea .
Desarrollo de nuevos métodos sintéticos
El desarrollo de nuevos métodos sintéticos a menudo implica el uso de moléculas complejas como el this compound. Por ejemplo, el desarrollo de un método suave para la desprotección selectiva del grupo N-Boc utilizando cloruro de oxalilo en metanol .
Investigación en farmacología
Los derivados de la ornitina han mostrado potencial como antagonistas del receptor de fibrinógeno no peptídicos activos por vía oral y antagonistas selectivos del receptor EP4 de prostaglandina. Por lo tanto, el this compound, como derivado de la ornitina, podría utilizarse potencialmente en la investigación farmacológica .
Mecanismo De Acción
Target of Action
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, also known as N-Boc-ethanolamine , is a biochemical reagent . It is primarily used in the protection of amino acids during synthesis . The primary targets of this compound are the amino groups present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The tert-butoxycarbonyl (Boc) group in the compound is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound plays a significant role in the sequential protection and deprotection of the amine functional group in organic synthesis . The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
Pharmacokinetics
It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate is the protection of the amino group during the synthesis of various compounds. This allows for selective bond formation while minimizing competing reactions with reactive functional groups .
Action Environment
The action of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate can be influenced by various environmental factors. For instance, the compound is stable under basic conditions, which are often used during the installation of the Boc group . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability can be influenced by the solvent environment .
Direcciones Futuras
The use of Boc-protected amino acids in peptide synthesis is a well-established field with ongoing research . Future directions could include the development of more efficient synthesis and deprotection methods, as well as the exploration of new applications in medicinal chemistry and material science .
Análisis Bioquímico
Biochemical Properties
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate plays a crucial role in biochemical reactions, particularly in the synthesis of phosphatidyl ethanolamines and ornithine . It interacts with various enzymes and proteins, including those involved in amino acid protection and peptide synthesis. The compound’s interactions are primarily characterized by its ability to protect amino groups, making it a valuable reagent in organic synthesis .
Cellular Effects
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins within cells, thereby impacting cellular functions such as growth, differentiation, and apoptosis . The compound’s effects on cell signaling pathways are particularly noteworthy, as it can modulate the activity of key signaling molecules and transcription factors.
Molecular Mechanism
The molecular mechanism of action of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation . The compound exerts its effects by protecting amino groups, which can influence the activity of enzymes and other proteins. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes .
Dosage Effects in Animal Models
The effects of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . Threshold effects have also been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate is involved in various metabolic pathways, including those related to amino acid metabolism and peptide synthesis . The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. Its effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites within cells .
Transport and Distribution
The transport and distribution of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its overall activity and function within the cellular environment .
Subcellular Localization
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-7-6-8-12(9-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVELRGGHRVALPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



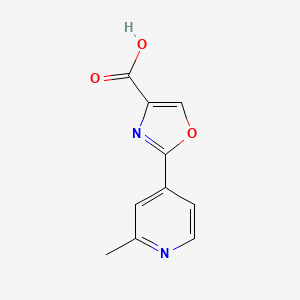


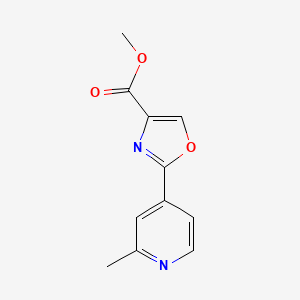
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
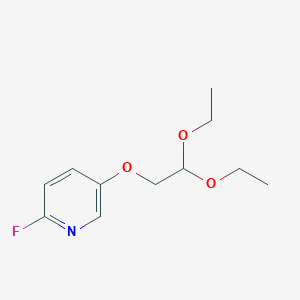

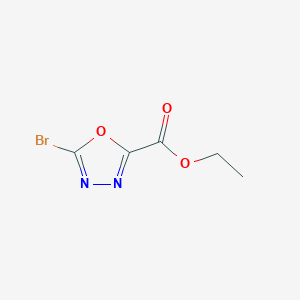

![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)


![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)
